Nanomolar CrtN Inhibitory Potency Against S. aureus Newman (Cellular Assay)
The target compound achieved an IC50 of 5.90 nM for inhibition of CrtN in Staphylococcus aureus Newman, measured as reduction in staphyloxanthin pigment levels after 48-hour spectrophotometric analysis [1]. In the same assay format, the first-generation benzocycloalkane lead compound 2 (Wang et al., 2016) exhibited an IC50 of 13 nM against diapophytoene desaturase in S. aureus Newman [2]. This represents an approximately 2.2-fold improvement in cellular potency for the chroman-4-one derivative over the benchmark benzocycloalkane scaffold.
| Evidence Dimension | CrtN inhibitory potency (cellular staphyloxanthin reduction) |
|---|---|
| Target Compound Data | IC50 = 5.90 nM |
| Comparator Or Baseline | Benzocycloalkane lead compound 2: IC50 = 13 nM |
| Quantified Difference | ~2.2-fold more potent |
| Conditions | S. aureus Newman whole-cell assay; staphyloxanthin levels quantified spectrophotometrically after 48 hours |
Why This Matters
A 2.2-fold potency advantage at the cellular level directly influences the minimum effective concentration required in downstream in vivo infection models, reducing compound consumption and enabling lower dosing for the same pharmacological effect.
- [1] BindingDB Entry BDBM50241392 (CHEMBL4103161). Affinity Data: IC50 = 5.90 nM. Assay Description: Inhibition of CrtN in Staphylococcus aureus Newman assessed as reduction in staphyloxanthin levels after 48 hrs by spectrophotometric analysis. View Source
- [2] BindingDB Entry BDBM50188231 (CHEMBL3827731). Affinity Data: IC50 = 13 nM. Assay Description: Inhibition of diapophytoene desaturase in Staphylococcus aureus Newman assessed as reduction in staphyloxanthin pigment formation after 48 hrs by spectrophotometric analysis. View Source
